rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]pyrimidine-4,6-diol
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Overview
Description
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]pyrimidine-4,6-diol is a complex organic compound known for its unique bicyclic structure. This structure involves a fused ring system combined with a pyrimidine moiety, which provides distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]pyrimidine-4,6-diol typically involves multiple steps:
Starting Material Preparation: The synthesis starts with the preparation of the oxabicycloheptane skeleton through a Diels-Alder reaction.
Pyrimidine Ring Construction: Subsequent steps involve constructing the pyrimidine ring by a series of cyclization reactions.
Final Coupling and Hydroxylation: The final step includes the coupling of the oxabicycloheptane and pyrimidine moieties, followed by hydroxylation to introduce the diol groups.
Industrial Production Methods: In an industrial setting, this compound may be synthesized using automated continuous flow reactors which allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]pyrimidine-4,6-diol undergoes various chemical reactions including:
Oxidation: Under oxidative conditions, the diol groups can be oxidized to corresponding ketones.
Reduction: Hydrogenation can reduce the bicyclic ring system, impacting its rigidity.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium ethoxide (NaOEt) under reflux conditions.
Major Products:
Oxidation: Ketones derived from diol groups.
Reduction: Reduced bicyclic systems with altered stereochemistry.
Substitution: Pyrimidine derivatives with functional group modifications.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds. Biology: Serves as a probe to study enzyme mechanisms, particularly those involved in DNA replication and repair. Medicine: Investigated for its potential antiviral and anticancer properties due to its unique structure, which can interact with various biological targets. Industry: Applied in the synthesis of specialized polymers and materials with enhanced mechanical properties.
Mechanism of Action
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]pyrimidine-4,6-diol vs. rac-2-[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]pyrimidine-4,6-diol:
Both compounds share a similar core structure but differ in stereochemistry, leading to different chemical and biological activities.
This compound vs. rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]pyridine-3,5-diol:
These compounds differ in the nitrogen-containing heterocycle, affecting their electronic properties and reactivity.
Comparison with Similar Compounds
rac-2-[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]pyrimidine-4,6-diol.
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]pyridine-3,5-diol.
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]triazine-4,6-diol.
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Properties
CAS No. |
2613300-12-0 |
---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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